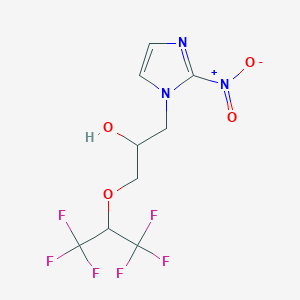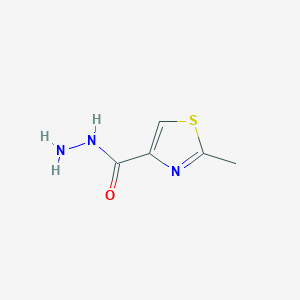
Glycine, N-methyl-N-phenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-methyl-N-phenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester, also known as Ro-31-8220, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a protein kinase inhibitor that has been shown to have a wide range of biological effects, making it a valuable tool for researchers in a variety of fields.
Mécanisme D'action
Glycine, N-methyl-N-phenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester works by inhibiting the activity of protein kinases, which are enzymes that play a key role in many cellular processes. Specifically, Glycine, N-methyl-N-phenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester inhibits the activity of protein kinase C (PKC), which is involved in the regulation of cell growth, differentiation, and apoptosis.
Effets Biochimiques Et Physiologiques
Glycine, N-methyl-N-phenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on cancer cells, Glycine, N-methyl-N-phenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new pain medications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Glycine, N-methyl-N-phenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester is its specificity for PKC, which makes it a valuable tool for researchers studying the role of PKC in cellular processes. However, one limitation of Glycine, N-methyl-N-phenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on Glycine, N-methyl-N-phenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester. One area of research that shows promise is the development of new cancer treatments based on Glycine, N-methyl-N-phenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester. Other potential areas of research include the development of new pain medications and the study of the role of PKC in other cellular processes. Overall, Glycine, N-methyl-N-phenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester is a valuable tool for researchers in a variety of fields and has the potential to lead to important advances in scientific understanding and medical treatment.
Méthodes De Synthèse
Glycine, N-methyl-N-phenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One common method involves the reaction of 6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinone with 2-(2-aminoethyl)phenol in the presence of a catalyst. This reaction yields Glycine, N-methyl-N-phenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester as a white crystalline powder.
Applications De Recherche Scientifique
Glycine, N-methyl-N-phenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester has been extensively studied for its potential applications in scientific research. One area of research where this compound has shown promise is in the study of cancer. Glycine, N-methyl-N-phenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments.
Propriétés
Numéro CAS |
110009-12-6 |
|---|---|
Nom du produit |
Glycine, N-methyl-N-phenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester |
Formule moléculaire |
C20H19Br2N3O3 |
Poids moléculaire |
509.2 g/mol |
Nom IUPAC |
2-(6,8-dibromo-2-methyl-4-oxoquinazolin-3-yl)ethyl 2-(N-methylanilino)acetate |
InChI |
InChI=1S/C20H19Br2N3O3/c1-13-23-19-16(10-14(21)11-17(19)22)20(27)25(13)8-9-28-18(26)12-24(2)15-6-4-3-5-7-15/h3-7,10-11H,8-9,12H2,1-2H3 |
Clé InChI |
IRSNNOQZOLGNLH-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1CCOC(=O)CN(C)C3=CC=CC=C3 |
SMILES canonique |
CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1CCOC(=O)CN(C)C3=CC=CC=C3 |
Autres numéros CAS |
110009-12-6 |
Synonymes |
Glycine, N-methyl-N-phenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quina zolinyl)ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





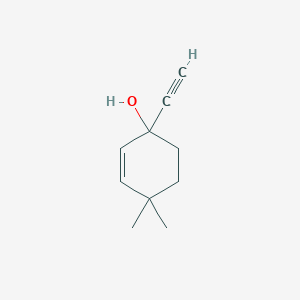
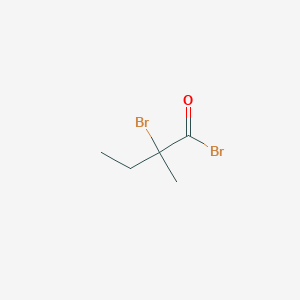
![3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one](/img/structure/B11215.png)
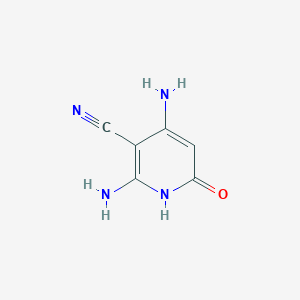
![(4S)-4-[(1R,2S)-2-hydroxy-1,4-dimethylcyclohex-3-en-1-yl]-3-(hydroxymethyl)-4-methylcyclopent-2-en-1-one](/img/structure/B11218.png)
![4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride](/img/structure/B11222.png)
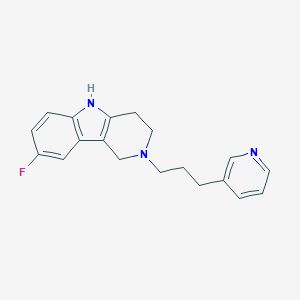
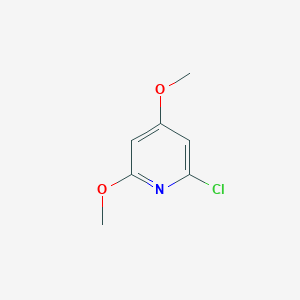
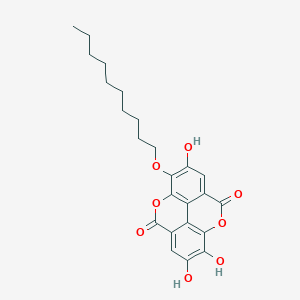
![4,5-Diethyl[1,1'-biphenyl]-3-ol](/img/structure/B11231.png)
